molecular formula C13H16N2 B14607435 1-[2-(2-Methylphenyl)propyl]-1H-imidazole CAS No. 61007-18-9

1-[2-(2-Methylphenyl)propyl]-1H-imidazole

Cat. No.: B14607435
CAS No.: 61007-18-9
M. Wt: 200.28 g/mol
InChI Key: KEBGEKPEQYDEMR-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenyl)propyl]-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 2-methylphenyl group attached to a propyl chain, which is further connected to the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methylphenyl)propyl]-1H-imidazole typically involves the reaction of 2-methylphenylpropylamine with glyoxal and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methylphenyl)propyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[2-(2-Methylphenyl)propyl]-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes involving imidazole-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylphenyl)propyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: Lacks the propyl chain and methyl group, making it less hydrophobic and potentially less bioactive.

    1-Benzylimidazole: Contains a benzyl group instead of the 2-methylphenylpropyl group, leading to different steric and electronic properties.

    4-Methylimidazole: Has a methyl group at the 4-position of the imidazole ring, resulting in different reactivity and biological activity.

Uniqueness

1-[2-(2-Methylphenyl)propyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group and the propyl chain enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61007-18-9

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-[2-(2-methylphenyl)propyl]imidazole

InChI

InChI=1S/C13H16N2/c1-11-5-3-4-6-13(11)12(2)9-15-8-7-14-10-15/h3-8,10,12H,9H2,1-2H3

InChI Key

KEBGEKPEQYDEMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)CN2C=CN=C2

Origin of Product

United States

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